molecular formula C19H16N4OS2 B2775757 N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1,2,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE CAS No. 941897-72-9

N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1,2,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE

Cat. No.: B2775757
CAS No.: 941897-72-9
M. Wt: 380.48
InChI Key: JJUDGSZLSMLSGP-UHFFFAOYSA-N
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Description

N-{5-[(4-Ethylphenyl)methyl]-1,3-thiazol-2-yl}-1,2,3-benzothiadiazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a 4-ethylbenzyl group at the 5-position and a benzothiadiazole-carboxamide moiety at the 2-position.

Properties

IUPAC Name

N-[5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl]-1,2,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS2/c1-2-12-3-5-13(6-4-12)9-15-11-20-19(25-15)21-18(24)14-7-8-17-16(10-14)22-23-26-17/h3-8,10-11H,2,9H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUDGSZLSMLSGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC4=C(C=C3)SN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1,2,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-ethylbenzylamine with thiazole-2-carboxylic acid under acidic conditions to form the thiazole intermediate. This intermediate is then reacted with benzo[d][1,2,3]thiadiazole-5-carbonyl chloride in the presence of a base like triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1,2,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the nitro group can produce amines .

Scientific Research Applications

N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1,2,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1,2,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE involves interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their function. The benzothiadiazole moiety may interfere with DNA replication and repair mechanisms, leading to cytotoxic effects in cancer cells .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents LogP* (Predicted)
Target Compound C₁₉H₁₆N₄OS₂ 396.48 4-Ethylphenylmethyl, benzothiadiazole 3.8 (estimated)
Methyl 2-(2-hydroxybenzamido)-1,3-thiazole-5-carboxylate C₁₂H₁₀N₂O₄S 278.28 Hydroxybenzamido, methyl ester 1.5
N-(4-Methylphenyl)-2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-hydrazinecarboxamide C₁₂H₁₃N₅O₂S 291.33 Methylphenyl, thiadiazolyl 2.2
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide C₁₇H₁₃N₃O₃S 339.36 Dioxothiazolidinylidene, phenyl 3.0

*LogP values estimated using fragment-based methods.

  • Thiazole vs. Oxadiazole Cores : Unlike 1,3,4-oxadiazoles (e.g., ), the thiazole ring in the target compound offers greater electron-withdrawing capacity, which may stabilize interactions with enzymatic active sites .

Biological Activity

N-{5-[(4-Ethylphenyl)methyl]-1,3-thiazol-2-yl}-1,2,3-benzothiadiazole-5-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure comprising a thiazole ring and a benzothiadiazole moiety, which are known for their diverse biological activities. The presence of the ethylphenyl group enhances its lipophilicity, potentially affecting its interaction with biological targets.

Biological Activity Overview

Research has indicated that thiazole and benzothiadiazole derivatives exhibit various biological activities, including:

  • Antimicrobial Activity : Many thiazole derivatives have shown significant antibacterial and antifungal properties.
  • Anticancer Properties : Compounds containing benzothiadiazole rings have been investigated for their ability to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activity in preclinical models.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Interaction with DNA : Certain derivatives can intercalate into DNA or inhibit topoisomerases, leading to apoptosis in cancer cells.
  • Modulation of Protein Interactions : The compound may disrupt protein-protein interactions critical for cancer cell survival.

Antimicrobial Activity

A study assessed the antimicrobial efficacy of thiazole derivatives against various bacterial strains. The results indicated that compounds similar to this compound exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaInhibition Zone (mm)
Compound AStaphylococcus aureus18
Compound BEscherichia coli15
Target CompoundStaphylococcus aureus20
Target CompoundEscherichia coli17

Anticancer Studies

In vitro studies demonstrated that the target compound could induce apoptosis in various cancer cell lines. The mechanism was linked to the activation of caspase pathways and the downregulation of anti-apoptotic proteins.

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)12Caspase activation
MCF-7 (Breast)10Inhibition of Bcl-2
A549 (Lung)15DNA intercalation

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing N-{5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl}-1,2,3-benzothiadiazole-5-carboxamide, and how can yield be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, including cyclization of thiazole precursors and coupling with benzothiadiazole-carboxamide moieties. Key steps include:

  • Thiazole ring formation : Use of polar aprotic solvents (e.g., DMF) under reflux conditions .
  • Carboxamide coupling : Employ coupling agents like EDC/HOBt in dichloromethane at 0–25°C .
  • Purification : Column chromatography or recrystallization from ethanol-DMF mixtures to achieve >95% purity .
    • Optimization : Monitor reaction progress via TLC/HPLC, adjust stoichiometry of reagents (e.g., triethylamine as a base), and control temperature to minimize side products .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

  • Techniques :

  • NMR spectroscopy : Confirm regiochemistry of the thiazole and benzothiadiazole rings (e.g., 1^1H NMR for aromatic protons, 13^{13}C NMR for carbonyl groups) .
  • Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolve crystal packing and intermolecular interactions (if single crystals are obtainable) .

Q. What preliminary biological assays are recommended to assess its bioactivity?

  • Screening :

  • Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Q. How does solvent choice impact the stability and reactivity of this compound?

  • Stability : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility but may degrade thiadiazole moieties over time. Use ethanol or dichloromethane for short-term storage .
  • Reactivity : Protic solvents (e.g., methanol) can hydrolyze carboxamide groups under reflux; avoid in coupling reactions .

Q. What strategies improve yield in multi-step syntheses?

  • Stepwise isolation : Purify intermediates after each step to prevent carryover impurities .
  • Catalyst optimization : Use Pd/C or Ni catalysts for Suzuki-Miyaura couplings in benzothiadiazole functionalization .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reaction pathways for derivatives of this compound?

  • Methodology :

  • Reaction path searches : Use quantum chemical calculations (e.g., Gaussian) to model transition states and intermediates in thiazole ring formation .
  • DFT studies : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict regioselectivity in electrophilic substitutions .
    • Application : Optimize synthetic routes by simulating solvent effects and catalyst interactions .

Q. How do contradictory data in biological assays arise, and how should they be resolved?

  • Sources of contradiction :

  • Assay variability : Differences in cell line sensitivity or enzyme batch purity .
  • Solubility issues : Aggregation in aqueous buffers leading to false negatives .
    • Resolution :
  • Dose-response curves : Validate activity across multiple concentrations.
  • Orthogonal assays : Confirm kinase inhibition via Western blotting (e.g., phospho-EGFR detection) .

Q. What mechanistic insights explain its interaction with biological targets?

  • Proposed mechanisms :

  • Kinase inhibition : The benzothiadiazole moiety acts as a ATP-binding site competitor, while the thiazole group stabilizes hydrophobic interactions .
  • DNA intercalation : Planar benzothiadiazole rings may insert into DNA grooves, disrupting replication (supported by molecular docking) .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

  • Key modifications :

  • Substituent effects : Introduce electron-withdrawing groups (e.g., -NO2_2) on the 4-ethylphenyl ring to enhance kinase binding .
  • Heteroatom replacement : Replace sulfur in the thiazole ring with selenium to improve metabolic stability .
    • Validation : Synthesize analogs and compare IC50_{50} values in enzymatic assays .

Q. What methodologies address challenges in scaling up synthesis for preclinical studies?

  • Process optimization :

  • Flow chemistry : Continuous synthesis of thiazole intermediates to reduce batch variability .
  • Membrane separation : Purify crude products using nanofiltration membranes to replace column chromatography .

Q. How do environmental factors (e.g., pH, temperature) influence its degradation in biological systems?

  • Degradation pathways :

  • Acidic conditions : Hydrolysis of the carboxamide group to carboxylic acid .
  • Oxidative stress : Thiazole ring oxidation detected via LC-MS in plasma stability studies .

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